The compound 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzimidazole derivatives. These compounds are often recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be classified under heterocyclic compounds, specifically as a benzimidazole derivative. Benzimidazole is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the trifluoromethyl group and the pyrrolidinone moiety enhances its chemical reactivity and biological activity. The synthesis and characterization of such compounds have been documented in various scientific literature, emphasizing their importance in drug design and development .
The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves several steps:
These synthetic pathways have been explored in various studies, showcasing different methodologies for achieving similar structures .
The molecular structure of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can be represented as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its conformational dynamics and interactions with biological targets .
The chemical reactivity of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one can be attributed to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties .
The mechanism of action for compounds like 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one often involves interactions with specific biological targets:
Quantitative data on binding affinities and inhibitory constants are essential for understanding these mechanisms, typically obtained through biochemical assays .
The physical and chemical properties of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one include:
Chemical stability is influenced by environmental factors such as pH and temperature, which can affect degradation rates .
The applications of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one span various fields:
Research continues to explore its full potential across these domains, highlighting its significance in advancing both medicinal chemistry and related fields .
The synthesis of 4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one employs convergent multi-step strategies to assemble its three core components: the benzimidazole heterocycle, the γ-lactam (pyrrolidin-2-one) ring, and the 3-(trifluoromethyl)phenyl substituent. A representative approach involves:1. Independent Preparation of Fragments:- Synthesis of 2-aminobenzimidazole precursors via condensation of o-phenylenediamine derivatives with carboxylic acids or orthoesters under acidic conditions [5] [9].- Preparation of 4-substituted pyrrolidin-2-ones through [3+2] cycloadditions (e.g., azomethine ylide reactions) or ring-closing metathesis [8].2. Fragment Coupling:- Nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) links the benzimidazole nitrogen to the 3-position of the pyrrolidinone ring.- Electrophilic aromatic substitution or Ullmann-type reactions introduce the 3-(trifluoromethyl)phenyl group at the pyrrolidinone nitrogen (N-1 position) [1] [8].3. Global Deprotection/Functionalization: Final steps may involve hydrolysis of ester intermediates or removal of protecting groups (e.g., tert-butoxycarbonyl on benzimidazole nitrogen) [8].
Table 1: Key Building Blocks and Coupling Methods
Molecular Fragment | Typical Precursor | Coupling Method to Core |
---|---|---|
Benzimidazole | 2-Chloro-1H-benzimidazole | SNAr with pyrrolidinone amine |
3-(Trifluoromethyl)phenyl | 1-Bromo-3-(trifluoromethyl)benzene | Ullmann reaction or Pd-catalysis |
4-Functionalized Pyrrolidin-2-one | 4-Bromopyrrolidin-2-one | Suzuki coupling with benzimidazole boronic acid |
The pyrrolidin-2-one ring is typically constructed before benzimidazole attachment. Key cyclization methods include:
Benzimidazole incorporation occurs primarily through N-H functionalization or C-2 carbon-heteroatom bond formation:1. N-Alkylation:- Deprotonation of benzimidazole (NaH/DMF) generates a nucleophilic nitrogen, which attacks electrophilic sites on the pyrrolidinone (e.g., C-4 bromide or activated alcohol). Competing N¹/N³ regioselectivity is controlled using bulky electrophiles (e.g., tert-butyl bromoacetate) to favor N¹-alkylation (>8:1 selectivity) [8] [9].2. C-2 Condensation:- o-Phenylenediamine reacts with pyrrolidinone-4-carboxylic acid under dehydrating conditions (PPA, 120°C) to form the benzimidazole ring in situ. This one-pot method suffers from moderate yields (50–60%) due to competitive polymerization [5].- Higher yielding routes (75–85%) use preformed 2-(chloromethyl)benzimidazoles in Pd-catalyzed cross-couplings (e.g., Suzuki with 4-boronopyrrolidinone) [10].
The electron-withdrawing trifluoromethyl (CF₃) group significantly influences reactivity:1. Direct Introduction:- Electrophilic trifluoromethylation of phenyl precursors is impractical due to reagent instability. Instead, nucleophilic displacement using Ruppert's reagent (TMSCF₃) on 3-iodophenyl-pyrrolidinone derivatives (CuI catalyst, DMF, 80°C) provides moderate yields (50–70%) [3] [6].2. Pre-functionalized Aryl Sources:- Commercial 1-bromo-3-(trifluoromethyl)benzene undergoes Pd-catalyzed amination with pyrrolidinone N-H (Pd₂(dba)₃, BINAP, Cs₂CO₃, toluene, 100°C). The CF₃ group ortho to bromide reduces electrophilicity, requiring electron-rich phosphine ligands (e.g., SPhos) for >80% conversion [1] [6].3. Steric and Electronic Effects:- The CF₃ group (−I effect) enhances electrophilicity of the phenyl ring, facilitating nucleophilic attack at meta positions. However, steric bulk impedes di-substitution [3].- In metal-catalyzed couplings, CF₃ coordinates weakly with Pd, minimizing interference with catalytic cycles [6].
Table 2: Trifluoromethyl Group Introduction Methods
Method | Reagents/Conditions | Yield Range | Key Limitation |
---|---|---|---|
Nucleophilic (Cu-mediated) | 3-Iodoaryl precursor, TMSCF₃, CuI, DMF | 50–70% | Competing desilylation |
Cross-Coupling (Pd-catalyzed) | 3-Bromo-CF₃C₆H₄, Pd(OAc)₂, XPhos, K₃PO₄ | 75–85% | High catalyst loading (5 mol%) |
Directed C-H Trifluoromethylation | Pyridine-directing group, AgCF₃, oxidant | 40–60% | Requires directing group removal |
Optimization focuses on maximizing yield and minimizing side reactions:1. Solvent Selection:- Polar Aprotic Solvents: DMF or NMP enhance nucleophilicity in benzimidazole N-alkylation but can promote decomposition above 100°C.- Ether Solvents: 2-MeTHF improves cyclization selectivity (Dieckmann condensation) versus alcohols, which cause transesterification [5] [10].2. Catalyst Systems:- Pd Catalysts: Buchwald-Hartwig amination achieves highest efficiency with BrettPhos-Pd-G3 precatalyst (0.5–2 mol%), enabling reactions at 60°C instead of 100°C required by Pd(OAc)₂/BINAP [10].- Acid Catalysts: p-TsOH (10 mol%) in ethanol/water (4:1) accelerates benzimidazole-forming condensations (yield: 82% vs. 55% uncatalyzed) [5].3. Temperature and Atmosphere:- Microwave-assisted reactions in sealed vessels reduce cyclization times from hours to minutes (e.g., 150°C, 30 min for lactam formation) [10].- Oxygen-sensitive steps (e.g., Cu-catalyzed trifluoromethylation) require degassing with N₂ to prevent catalyst oxidation [3] [6].
Table 3: Optimized Conditions for Critical Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Temperature | Yield Improvement |
---|---|---|---|---|
Pyrrolidinone Cyclization | Toluene | PivCl (activation) | 80°C | 92% vs. 65% (no activator) |
Benzimidazole N-Alkylation | DMSO | K₂CO₃ (base), TBAB (phase transfer) | 60°C | 88% vs. 70% (no TBAB) |
Trifluoromethylation (Cu) | DMF/DMSO (9:1) | Phenanthroline (ligand) | 90°C | 75% vs. 55% (no ligand) |
Final Coupling (Pd) | 1,4-Dioxane | BrettPhos-Pd-G3, K₃PO₄ | 80°C | 85% vs. 60% (Pd/PPh₃) |
Key Findings:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1